molecular formula C12H20 B14629340 Decahydro-1,7-ethanonaphthalene CAS No. 54516-68-6

Decahydro-1,7-ethanonaphthalene

Cat. No.: B14629340
CAS No.: 54516-68-6
M. Wt: 164.29 g/mol
InChI Key: SFNGMIZZMRGBFM-UHFFFAOYSA-N
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Description

Decahydro-1,7-ethanonaphthalene (CAS: Not explicitly listed in evidence; possible structural synonym for decahydronaphthalene derivatives) is a bicyclic alkane with the molecular formula C₁₀H₁₈. It belongs to the class of fully hydrogenated naphthalene derivatives, characterized by two fused cyclohexane rings bridged by an ethano group (CH₂-CH₂) at positions 1 and 7 . These compounds are widely used as solvents, intermediates in organic synthesis, and in industrial applications due to their stability and low reactivity .

Properties

CAS No.

54516-68-6

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

tricyclo[6.2.2.04,9]dodecane

InChI

InChI=1S/C12H20/c1-2-10-6-4-9-5-7-11(3-1)12(10)8-9/h9-12H,1-8H2

InChI Key

SFNGMIZZMRGBFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC3CCC(C1)C2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-1,7-ethanonaphthalene can be synthesized through the partial hydrogenation of 1,4,4a,5,6,8a-hexahydro-1,4-ethanonaphthalene over a nickel–kieselguhr catalyst . The process involves the addition of hydrogen to the unsaturated bonds in the starting material, resulting in the formation of the fully saturated this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves catalytic hydrogenation, which is a common industrial process for producing saturated hydrocarbons. This method typically employs high-pressure hydrogen gas and a metal catalyst such as nickel or palladium.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,7-ethanonaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.

    Reduction: Although it is already a fully saturated hydrocarbon, further reduction can lead to the formation of more stable derivatives.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols and halogenated compounds .

Scientific Research Applications

Decahydro-1,7-ethanonaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decahydro-1,7-ethanonaphthalene and its derivatives involves interactions with various molecular targets. For example, its amino alcohol derivatives can interact with biological membranes, altering their properties and potentially leading to biological effects . The exact pathways and molecular targets depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares decahydronaphthalene isomers (cis and trans) and structurally related compounds, based on density, boiling point, and molecular weight data from and –8:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) CAS Number
cis-Decahydronaphthalene C₁₀H₁₈ 138.25 0.892 195–200 493-01-6
trans-Decahydronaphthalene C₁₀H₁₈ 138.25 0.869 187–190 493-02-7
Decahydro-2-methylnaphthalene C₁₁H₂₀ 152.28 N/A N/A 2958-76-1
Decahydro-1,5-dimethylnaphthalene C₁₂H₂₂ 166.30 N/A N/A 66552-62-3
Decane C₁₀H₂₂ 142.28 0.931 174 124-18-9

Key Observations :

  • Cis-Decahydronaphthalene has a higher density (0.892 g/cm³) compared to its trans isomer (0.869 g/cm³), likely due to steric strain in the cis configuration .
  • Methyl-substituted derivatives (e.g., Decahydro-2-methylnaphthalene) exhibit increased molecular weight but lack published density or boiling point data in the evidence .
  • Compared to linear alkanes like decane (C₁₀H₂₂), decahydronaphthalene isomers have lower boiling points despite similar molecular weights, reflecting reduced intermolecular forces in bicyclic structures .
Toxicological and Regulatory Data
  • Decahydronaphthalene :
    • Exposure Limits : Occupational exposure guidelines recommend ≤50 ppm (8-hour TWA) due to mild respiratory irritation .
    • Toxic Effects : Animal studies indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but possible liver enzyme induction with chronic exposure .
  • Methyl Derivatives: No specific toxicity data is available in the evidence, though alkyl-substituted bicyclic alkanes generally exhibit lower volatility and higher biocompatibility .

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